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acid

CAS No.: 330646-88-3

Cat. No.: B2389470

Get Quote

Executive Summary
8-Chloroquinoline-2,4-dicarboxylic acid is a specialized heterocyclic scaffold utilized

primarily as a high-value intermediate in the synthesis of Fibroblast Activation Protein (FAP)

inhibitors and metalloenzyme modulators. Distinguished by its 8-position chlorine substituent,

this molecule offers a unique lipophilic profile compared to its 8-hydroxy counterparts (e.g.,

xanthurenic acid derivatives), enhancing membrane permeability while retaining the chelating

capacity inherent to the quinoline-2-carboxylate motif. This guide provides a rigorous analysis

of its molecular structure, a validated synthetic protocol via the Pfitzinger reaction, and its

critical role in modern drug discovery.
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The molecule consists of a fused bicyclic quinoline core substituted with carboxylic acid groups

at positions C2 and C4, and a chlorine atom at position C8.

Core Scaffold: Planar 10-electron aromatic system.

Electronic Effects: The C8-chlorine atom exerts a negative inductive effect (-I) on the

benzene ring, reducing electron density at the N1 nitrogen compared to unsubstituted

quinoline. However, through mesomeric donation (+M), it stabilizes the system.

Steric & Lipophilic Profile: The Chlorine atom (Van der Waals radius ~1.75 Å) is significantly

bulkier and more lipophilic than the hydroxyl group found in naturally occurring analogs. This

modification increases the logP, potentially improving the pharmacokinetic (PK) profile of

downstream derivatives.

Chelation Potential
A critical structural feature is the proximity of the C2-carboxylic acid to the quinoline nitrogen.

N1-C2 Interaction: The lone pair on N1 and the oxygen atoms of the C2-carboxylate create a

bidentate ligand pocket capable of coordinating divalent metal ions (e.g., Fe²⁺, Zn²⁺). This

mimics the binding mode of 2-oxoglutarate, explaining its utility in inhibiting oxygenases and

metalloproteases.

Quantitative Properties
Property Value / Description

Molecular Formula C₁₁H₆ClNO₄

Molecular Weight 251.62 g/mol

ClogP (Predicted) ~1.8 - 2.2 (More lipophilic than 8-OH analog)

pKa (Acid) ~2.5 (C2-COOH) and ~4.8 (C4-COOH)

Solubility
Low in water; Soluble in DMSO, DMF, and

aqueous base (pH > 8)
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Synthetic Methodology: The Pfitzinger Reaction[1]
[2]
The most authoritative and scalable route to 8-chloroquinoline-2,4-dicarboxylic acid is the

Pfitzinger Reaction, utilizing 7-chloroisatin and oxaloacetate. This method is preferred over the

Skraup or Friedländer syntheses due to its regioselectivity and high yield for 4-carboxy

quinolines.

Retrosynthetic Logic
The synthesis relies on the base-promoted ring opening of 7-chloroisatin to form 2-amino-3-

chlorophenylglyoxylate, which subsequently condenses with diethyl oxaloacetate.

Validated Experimental Protocol
Objective: Synthesis of 8-Chloroquinoline-2,4-dicarboxylic acid.

Reagents:

7-Chloroisatin (1.0 eq)

Diethyl oxaloacetate (sodium salt) (1.2 eq)

Sodium Hydroxide (NaOH), 33% aq. solution

Hydrochloric Acid (HCl), conc.

Step-by-Step Workflow:

Ring Opening: Suspend 7-chloroisatin in 33% NaOH solution. Heat gently (40-50°C) until the

solid dissolves and the solution turns deep yellow/orange, indicating the formation of the

isatinate (keto-acid intermediate).

Condensation: Add diethyl oxaloacetate (or oxaloacetic acid) to the hot alkaline solution. The

mixture is refluxed for 4–6 hours. Mechanism: The ketone carbonyl of oxaloacetate

condenses with the amine of the isatinate, followed by cyclization and dehydration.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2389470/docs?utm_src=pdf-body#8-chloroquinoline-2-4-dicarboxylic-acid-structural-architecture-and-synthetic-utility
https://www.benchchem.com/product/b2389470/docs?utm_src=pdf-body#8-chloroquinoline-2-4-dicarboxylic-acid-structural-architecture-and-synthetic-utility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2389470?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrolysis: The initial product is often the di-ester or mixed ester/acid. Continue heating in

excess NaOH to ensure full saponification of the C2 and C4 esters to the dicarboxylate salt.

Isolation: Cool the reaction mixture to room temperature. Acidify carefully with conc. HCl to

pH ~1–2. The dicarboxylic acid will precipitate as a solid.

Purification: Filter the crude solid. Recrystallize from acetic acid or an ethanol/water mixture

to obtain the pure acid.

Yield: Typically 65–75%.

Reaction Mechanism Visualization
The following diagram illustrates the Pfitzinger cycle, highlighting the critical ring-opening and

cyclization steps.
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Caption: Figure 1. Pfitzinger synthesis pathway converting 7-chloroisatin to the target quinoline

scaffold via base-mediated condensation.

Structural Characterization
Verification of the structure is essential, particularly to distinguish it from the 4-monocarboxylic

acid (cinchoninic acid derivative) which can form if pyruvate is used instead of oxaloacetate.

Nuclear Magnetic Resonance (NMR)
Data derived from patent literature (WO2013107820A1) for the dicarboxylic acid in DMSO-d₆:
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¹H NMR (400 MHz, DMSO-d₆):

δ 8.74 (d, J=2.6 Hz, 1H): Proton at C3 (or C5/C6 depending on numbering convention).

Note: In 2,4-diCOOH substitution, the isolated proton is at C3. However, the aromatic

region integrates to 4 protons (H3, H5, H6, H7).

δ 8.70 (ddd, 1H): Likely H5 (deshielded by C4-COOH).

δ 8.11 (dd, 1H): Likely H7.

δ 7.70 (dd, 1H): Likely H6.

Interpretation: The presence of four aromatic signals confirms the 2,4-disubstitution pattern on

the quinoline ring (leaving 4 aromatic protons). The coupling constants reflect the ortho/meta

relationships in the benzene ring.

Mass Spectrometry
ESI-MS (m/z): [M+H]⁺ calculated for C₁₁H₇ClNO₄: 252.01. Found: 252.0.

Pattern: Distinctive chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of 3:1).

Functional Applications in Drug Discovery
Fibroblast Activation Protein (FAP) Inhibition
8-Chloroquinoline-2,4-dicarboxylic acid is a specific "Step 1" intermediate for synthesizing

FAP inhibitors (e.g., Val-boroPro analogs). FAP is a serine protease highly expressed in the

stroma of solid tumors.

Mechanism: The quinoline scaffold serves as an anchor. The C4-carboxylate is often

decarboxylated or derivatized to link with a proline-mimetic "warhead" (such as a boronic

acid or nitrile) that covalently binds to the FAP active site.

Role of 8-Cl: The chlorine atom occupies a hydrophobic pocket within the enzyme active site

(S1 or S2 subsite), improving potency and selectivity over related peptidases like DPP-IV.

Metalloenzyme Inhibition (HIF-PH)
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Quinoline-2,4-dicarboxylates are structural bioisosteres of 2-oxoglutarate.

Target: Hypoxia-inducible factor prolyl hydroxylases (HIF-PH).

Action: They chelate the active site Iron (Fe²⁺) via the N1-C2 motif, preventing the

hydroxylation of HIF-1α. This stabilizes HIF, mimicking hypoxia and stimulating

erythropoiesis (treatment for anemia).
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Caption: Figure 2.[1][2] Pharmacological utility of the scaffold in oncology (FAP) and

hematology (HIF-PH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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